5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Description
Evolution and Significance of the Pyrrolo[2,3-b]pyridine Core in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole (B17877), is a bioisostere of indole (B1671886), meaning it has a similar shape and physical properties. This structural similarity allows it to interact with biological targets that recognize indole-containing molecules. The introduction of a nitrogen atom into the six-membered ring of the indole structure to form the pyrrolopyridine core enhances aqueous solubility and can lead to more favorable pharmacokinetic properties, making it an attractive scaffold for drug design. nih.gov
The significance of the pyrrolo[2,3-b]pyridine scaffold in drug discovery has grown substantially over the years. Initially explored for its diverse biological activities, its role became more prominent with the discovery that many of its derivatives act as potent inhibitors of protein kinases. nih.gov Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The two nitrogen atoms in the azaindole structure can form hydrogen bonds with the hinge region of protein kinases, mimicking the interaction of the natural substrate, ATP. nih.gov This has led to the development of several FDA-approved anticancer drugs based on the pyrrolo[2,3-b]pyridine scaffold. nih.gov
Beyond cancer, derivatives of this scaffold have shown promise in a variety of therapeutic areas, including neurodegenerative diseases like Alzheimer's, viral infections, and inflammatory conditions. nih.govnih.gov The versatility of the pyrrolo[2,3-b]pyridine core allows for extensive chemical modifications, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting compounds to target specific diseases with greater efficacy and selectivity. rsc.org
Table 1: Key Milestones in the Development of Pyrrolo[2,3-b]pyridine-Based Drugs
| Year | Milestone | Therapeutic Area |
| 2011 | Approval of Vemurafenib | Melanoma (Cancer) |
| 2018 | Approval of Pexidartinib | Tenosynovial Giant Cell Tumor (Cancer) |
| Ongoing | Clinical trials for various derivatives | Cancer, Alzheimer's Disease, etc. |
Comparative Analysis of Azaindole Isomers in Biological Systems
Azaindoles exist as four different structural isomers: 4-, 5-, 6-, and 7-azaindole, with the 1H-pyrrolo[2,3-b]pyridine core representing the 7-azaindole isomer. The position of the nitrogen atom in the pyridine (B92270) ring significantly influences the physicochemical properties of these isomers, such as their partition coefficient (LogP), polar surface area, and aqueous solubility. nih.gov These differences, in turn, affect their biological activity and how they are absorbed, distributed, metabolized, and excreted by the body. nih.gov
While all four isomers have demonstrated biological activity, the 7-azaindole moiety has been the most extensively studied and is more frequently found in biologically active molecules, particularly as kinase inhibitors. nih.gov For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, replacing the indole ring of a known modulator with a 7-azaindole ring led to a loss of binding ability, whereas the 6-azaindole (B1212597) isomer retained some activity, albeit reduced. nih.gov This highlights the critical role of the nitrogen atom's position in determining the molecule's interaction with its biological target.
The 7-azaindole scaffold's ability to act as a bioisostere for indole is a key factor in its success. However, the introduction of the nitrogen atom can also lead to different electronic properties, which can be advantageous. For example, in some cases, the electron-deficient nature of the pyridine ring in 6-azaindole was thought to negatively impact its interaction with the target protein. nih.gov Conversely, the specific electronic and hydrogen-bonding capabilities of the 7-azaindole isomer are often what make it a superior candidate for kinase inhibition. nih.gov
Table 2: Comparison of Azaindole Isomers
| Isomer | Common Name | Key Biological Activities |
| 4-Azaindole | 1H-Pyrrolo[2,3-c]pyridine | Anticancer, Antiviral |
| 5-Azaindole (B1197152) | 1H-Pyrrolo[3,2-c]pyridine | Anticancer, Antiarthritic |
| 6-Azaindole | 1H-Pyrrolo[3,2-b]pyridine | Cannabinoid Receptor Modulation |
| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine | Kinase Inhibition (Cancer, Alzheimer's) |
Therapeutic Landscape and Unmet Medical Needs Addressed by Pyrrolo[2,3-b]pyridine Derivatives
The therapeutic landscape for derivatives of 1H-pyrrolo[2,3-b]pyridine is broad and continues to expand as researchers uncover new biological targets and activities. A significant area of focus has been in oncology, where these compounds have been developed as inhibitors of various kinases that drive tumor growth and proliferation. nih.govrsc.org For example, derivatives have been designed to target V600E-mutated B-RAF, a protein implicated in certain types of cancer. nih.gov Others have been developed as inhibitors of fibroblast growth factor receptors (FGFRs), which are involved in tumor progression. rsc.org The development of potent and selective kinase inhibitors remains a critical unmet need in cancer therapy, and the pyrrolo[2,3-b]pyridine scaffold provides a robust platform for creating such agents. nih.gov
In the realm of neurodegenerative diseases, particularly Alzheimer's disease, there is a pressing need for effective treatments. Derivatives of 1H-pyrrolo[2,3-b]pyridine are being investigated as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's. nih.gov By inhibiting GSK-3β, these compounds have the potential to prevent the formation of neurofibrillary tangles and promote neurite outgrowth, offering a promising therapeutic strategy. nih.gov
Furthermore, the pyrrolo[2,3-b]pyridine scaffold has been utilized in the development of treatments for other conditions. For instance, derivatives have been synthesized as inhibitors of FMS-like tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia. nih.gov The versatility of this scaffold also extends to its use in creating compounds with anti-inflammatory and antiviral properties. nih.gov The ongoing research into the diverse applications of 1H-pyrrolo[2,3-b]pyridine derivatives underscores their potential to address a wide range of unmet medical needs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-10-7-4(6(5)11)1-2-9-7/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIXDFLRBZWVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640170 | |
| Record name | 5-Chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015610-47-5 | |
| Record name | 5-Chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Ol and Analogues
De Novo Synthesis of the Pyrrolo[2,3-b]pyridine Ring System
The construction of the pyrrolo[2,3-b]pyridine core can be achieved through various synthetic strategies, primarily involving the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or through cyclization reactions of appropriately functionalized acyclic precursors.
Approaches from Pyridine Precursors
A common and versatile method for the synthesis of the pyrrolo[2,3-b]pyridine skeleton involves building the pyrrole ring onto a functionalized pyridine. This often starts with appropriately substituted aminopyridines. For instance, 2-aminopyridine (B139424) derivatives can undergo condensation with α-halo-ketones or related synthons to construct the fused pyrrole ring. researchgate.net
One of the most widely used methods is the Madelung synthesis, which involves the intramolecular cyclization of N-(2-pyridyl)amides under strong basic conditions at high temperatures. rsc.org Modified Madelung conditions have been developed to improve the scope and yield of this reaction. Another powerful approach is the Fischer indole (B1671886) synthesis, which can be adapted for azaindoles by using pyridine-derived hydrazines as starting materials. rsc.org
Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of the 7-azaindole (B17877) nucleus. For example, a two-step sequence involving a Suzuki-Miyaura coupling of a chloroaminopyridine with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization, provides a protecting-group-free route to a variety of azaindoles.
Strategies Involving Cyclization Reactions
Intramolecular cyclization reactions of functionalized pyridine derivatives are a key strategy for the formation of the pyrrolo[2,3-b]pyridine ring system. These reactions often involve the formation of a carbon-carbon or carbon-nitrogen bond to close the five-membered pyrrole ring. For instance, a poly-substituted 6-azaindole (B1212597) was synthesized via the intramolecular cyclization of an intermediate derived from the reaction of ethyl 1H-pyrrole-3-carboxylate and N-Ts-glycine.
Another strategy involves the cyclization of in situ generated 5-aminoimidazoles with various malondialdehydes or 1,3-diketones, which can lead to the formation of 1H-pyrrolo[2,3-b]pyridines. eurekaselect.com The addition of a secondary amine like pyrrolidine (B122466) can significantly increase the yields in these cyclization reactions. eurekaselect.com Photosensitized intramolecular [2+2] cycloaddition of alkenyl-tethered 1H-pyrrolo[2,3-b]pyridine derivatives has also been reported, a reaction that can be significantly accelerated by the addition of Lewis acids. fao.org
Synthesis of 4-Hydroxypyrrolo[2,3-b]pyridine Scaffolds
The synthesis of the 4-hydroxy-1H-pyrrolo[2,3-b]pyridine scaffold, a key precursor to the title compound, can be approached in several ways. A common method involves the preparation of a 4-chloro or 4-methoxy derivative, which can then be converted to the desired 4-hydroxy compound. For example, 4-chloro-7-azaindole (B22810) can be synthesized from 7-azaindole N-oxide by treatment with phosphorus oxychloride (POCl₃). nih.gov This 4-chloro derivative can then serve as a versatile intermediate.
The hydrolysis of a 4-methoxy-7-azaindole to the corresponding 4-hydroxy-7-azaindole (B1314163) is a feasible transformation, often achieved under acidic or basic conditions. For instance, demethylation can be effected using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The direct synthesis of 4-hydroxy-7-azaindole has also been reported. lookchem.com
Regioselective Functionalization and Derivatization Strategies
The functionalization of the pre-formed pyrrolo[2,3-b]pyridine ring system is crucial for accessing a diverse range of analogues. Regioselectivity is a key challenge due to the presence of multiple reactive sites on both the pyridine and pyrrole rings.
Targeted Halogenation (Chlorination, Bromination, Iodination) at Specific Positions
Halogenated pyrrolo[2,3-b]pyridines are valuable intermediates for further elaboration through cross-coupling reactions. The regioselectivity of halogenation is highly dependent on the reaction conditions and the existing substituents on the ring. Electrophilic aromatic substitution reactions, such as bromination and iodination, typically occur at the C3 position of the pyrrole ring, which is the most electron-rich position. rsc.org For example, treatment of 1H-pyrrolo[2,3-b]pyridines with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) leads to the corresponding 3-bromo and 3-iodo derivatives. rsc.org
The halogenation of the pyridine ring is generally more challenging and often requires harsher conditions or specific strategies to achieve regioselectivity.
N-Oxide Mediated Regioselective Halogenation
A powerful strategy to control the regioselectivity of halogenation on the pyridine ring of the pyrrolo[2,3-b]pyridine scaffold is through the formation of an N-oxide. The N-oxide group deactivates the pyridine ring towards electrophilic attack and directs substitution to specific positions. For 7-azaindole, oxidation of the pyridine nitrogen leads to 7-azaindole N-oxide.
This N-oxide can then be subjected to halogenation. For example, treatment of 7-azaindole N-oxide with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) can lead to regioselective chlorination or bromination at the C4 position. nih.govnih.gov This approach provides a reliable method for introducing a halogen at a position that is otherwise difficult to functionalize directly. Subsequent deoxygenation of the N-oxide can be achieved if desired. This strategy has been successfully employed for the regioselective arylation of the azaindole ring as well. nih.gov
Direct Halogenation Protocols
The introduction of a halogen atom, such as chlorine, onto the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a key step in the synthesis of many targeted derivatives, including 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol. While direct chlorination of the 4-ol parent compound requires specific methodologies, related transformations on the 7-azaindole scaffold provide insight into effective protocols. For instance, the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to its 4-chloro derivative is a well-established industrial process. google.com This transformation is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
In a similar vein, the synthesis of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine demonstrates the feasibility of introducing a chlorine atom at the C4 position of the pyridine ring within the 7-azaindole system. nih.gov Such reactions often require protection of the pyrrole nitrogen to prevent side reactions and enhance the reactivity of the pyridine ring. The choice of halogenating agent and reaction conditions is crucial to achieve regioselectivity and high yields, particularly when other reactive sites are present on the molecule.
Introduction of Diverse Chemical Moieties
The functionalization of the 7-azaindole ring system is a cornerstone of its application in drug discovery. Various synthetic methods allow for the precise introduction of a wide range of chemical groups.
Aminomethylation Techniques
Aminomethylation, most notably through the Mannich reaction, is a powerful tool for introducing aminomethyl groups onto the 7-azaindole scaffold. Research has shown that 1H-pyrrolo[2,3-b]pyridines readily undergo reaction with Mannich bases, with substitution occurring predominantly at the electron-rich C-3 position of the pyrrole ring. rsc.org This reaction typically involves the condensation of the 7-azaindole with formaldehyde (B43269) and a secondary amine, providing a straightforward route to 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine derivatives.
Carboxylation and Oxidation Reactions for Functional Group Interconversion
The introduction of a carboxyl group can be achieved through various synthetic pathways, leading to valuable intermediates like 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. sigmaaldrich.com These carboxylic acid derivatives serve as versatile building blocks for the synthesis of amides, esters, and other functional groups. nih.gov
Oxidation reactions also play a critical role in the functional group interconversion of 7-azaindole analogues. A notable example is the Baeyer-Villiger oxidation of N-sulfonyl-7-azaindoleninones, which results in the formation of 7-azaindolinones. researchgate.net This reaction demonstrates how the core heterocyclic structure can be modified through oxidative rearrangement to access different classes of compounds.
Cyano Group Introduction via Transition Metal Catalysis
The cyano group is a valuable synthetic handle due to its ability to be converted into various other functionalities, including amines, amides, and aldehydes. Transition metal-catalyzed cyanation has emerged as a highly efficient method for introducing this group onto the 7-azaindole core. researchgate.net
Several catalytic systems have been developed for this purpose. A highly regioselective monocyanation of N-aryl-7-azaindoles at the ortho-position of the N-aryl group has been achieved using a ruthenium catalyst with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent. researchgate.netresearchgate.net Palladium-catalyzed cyanation of aryl chlorides is another key method, successfully applied in the synthesis of corticotropin-releasing factor (CRF) antagonists. researchgate.netscielo.br Rhodium catalysts have also been employed for the C2-selective cyanation of indoles and pyrroles using NCTS, a methodology that can be extended to azaindole analogues. acs.org
| Catalyst System | Cyanating Agent | Substrate Type | Position of Cyanation | Reference |
|---|---|---|---|---|
| Ruthenium / AgOTf / NaOAc | NCTS | N-aryl-7-azaindoles | ortho-Aryl C-H | researchgate.net |
| Palladium | - | Aryl Chlorides | Aryl-Cl | scielo.br |
| Rhodium(III) | NCTS | Indoles/Pyrroles (analogy) | C2-position | acs.org |
Heterocyclic Ring Annulation (e.g., Thiazole (B1198619) Formation via Hantzsch Reaction)
The construction of additional heterocyclic rings onto the 7-azaindole framework, known as ring annulation, leads to complex, polycyclic structures with unique properties. A prominent example is the formation of a thiazole ring, often accomplished through methodologies analogous to the classical Hantzsch thiazole synthesis. sigmaaldrich.com This reaction typically involves the condensation of a thiourea (B124793) or thioamide with an α-haloketone.
In the context of 7-azaindole derivatives, this strategy has been used to synthesize nortopsentin analogues, which are potent antitumor agents. nih.gov For example, a 3-(1,3-thiazol-4-yl)-1H-pyrrolo[2,3-b]pyridine core is constructed by reacting a thioamide derivative of 7-azaindole with an appropriate α-halocarbonyl compound. nih.gov This demonstrates how the Hantzsch reaction principle can be adapted to build complex heterocyclic systems based on the 7-azaindole scaffold.
Application of Protecting Group Chemistry in Multi-step Synthesis (e.g., SEM Protection)
Protecting group chemistry is indispensable in the multi-step synthesis of complex 7-azaindole derivatives. The pyrrole N-H is nucleophilic and acidic, often requiring protection to ensure selectivity in subsequent reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly useful protecting group for the 7-azaindole nitrogen. thieme-connect.com
Cross-Coupling Methodologies for C-C and C-N Bond Formation (e.g., Suzuki-Miyaura)
The functionalization of the pyrrolopyridine scaffold, particularly the 7-azaindole system to which this compound belongs, heavily relies on transition metal-catalyzed cross-coupling reactions. These methods are pivotal for creating C-C and C-N bonds, enabling the synthesis of a diverse array of complex derivatives. rsc.org
C-C Bond Formation: The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone for forming C-C bonds on the azaindole nucleus. libretexts.org While iodo- and bromo-substituted azaindoles are common substrates due to their higher reactivity, chloro-derivatives like the title compound can also be employed, often requiring more robust catalytic systems. nih.govntnu.no For instance, the chemoselective Suzuki-Miyaura coupling on a 4-chloro-2-iodo-7-azaindole intermediate has been successfully demonstrated, highlighting the ability to selectively react at the more labile position. nih.govntnu.no The choice of catalyst, ligand, and base is crucial. Systems like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) are often effective. ntnu.noacs.org
Another powerful tool is the Sonogashira coupling, which joins terminal alkynes with aryl halides. mdpi.comnih.gov This reaction has been used to synthesize 7-azaindole derivatives by coupling amino-halopyridines with alkynes, followed by cyclization. mdpi.com The Heck reaction, which forms a C-C bond between an alkene and an aryl halide, has also been applied in cascade reactions to build the azaindole core from amino-o-bromopyridines. acs.org
| Reaction Type | Substrate | Coupling Partner | Catalytic System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Chloro-2-iodo-1-SEM-7-azaindole | (4-(hydroxymethyl)phenyl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃, ACN/H₂O, 80 °C | 2-Aryl-4-chloro-7-azaindole | 93% | nih.govntnu.no |
| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃, DME, 80 °C | 5-(Pyrrol-2-yl)-1H-indazole | Good | mdpi.com |
| Sonogashira | 4-Amino-2-bromo-5-iodopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, RT or 60 °C | 5-Alkynyl-4-amino-2-bromopyridine | N/A | mdpi.com |
| Heck (Cascade) | Amino-o-bromopyridines | Alkenyl bromides | Pd₂(dba)₃/XPhos | t-BuONa | Substituted Azaindoles | Variable | acs.org |
C-N Bond Formation: The Buchwald-Hartwig amination is the preeminent method for forging C-N bonds on the azaindole core. This palladium-catalyzed reaction couples aryl halides with amines, amides, or related nitrogen nucleophiles. beilstein-journals.orgrsc.org The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved via a strategy involving an initial Suzuki coupling followed by a subsequent Buchwald-Hartwig amination at the C-4 position of a chloro-substituted intermediate. nih.govntnu.no Success in these reactions often requires careful selection of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand, such as Xantphos, to facilitate the coupling with amides, amines, and even amino acid esters. beilstein-journals.org Copper-catalyzed methodologies also provide an alternative, economical route for C-N bond formation, particularly at the C-5 position of halopyridines. researchgate.net
| Reaction Type | Substrate | Coupling Partner | Catalytic System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig | N-benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃, Dioxane | 4-Benzamido-N-benzyl-7-azaindole | Good | beilstein-journals.org |
| Buchwald-Hartwig | 2-Aryl-4-chloro-1-SEM-7-azaindole | Secondary Amine | Pd(OAc)₂ / RuPhos | t-BuOH | 4-Amino-2-aryl-7-azaindole | 68% | ntnu.no |
| Copper-Catalyzed Amination | 2-Amino-5-halopyridine | Amine/Amide | CuI / Ligand | Base | 5-Amino-2-aminopyridine | Excellent | researchgate.net |
Advanced Synthetic Challenges and Mechanistic Insights
The synthesis of complex pyrrolopyridine derivatives is often accompanied by significant challenges that require a deep understanding of reaction mechanisms and molecular behavior.
Isomerization and Rearrangement Pathways of Pyrrolopyridines
Isomerization and rearrangement reactions can pose significant hurdles in the synthesis of specific pyrrolopyridine isomers. An unprecedented rearrangement of pyrazolopyrimidines to pyrazolopyridines has been reported to occur in the presence of aqueous sodium hydroxide (B78521) under microwave irradiation. nih.gov This transformation proceeds through an "Addition of the Nucleophile, Ring-Opening, and Ring-Closing" (ANRORC) mechanism, where a water molecule adds to the heterocyclic core, inducing the opening of the pyrimidine (B1678525) ring and subsequent closure to form the more stable pyridine ring. nih.gov While this example involves a related azine system, it highlights the potential for ring-opening and closing pathways in fused N-heterocycles like pyrrolopyridines, especially under basic or acidic conditions that can mediate such transformations. The electron-deficient nature of the pyridine ring within the azaindole scaffold can influence its stability and susceptibility to such rearrangements. acs.org
Control of Stereochemistry in Complex Derivatization
When the derivatization of the pyrrolopyridine scaffold leads to the formation of new stereocenters, controlling the stereochemical outcome is paramount. A common transformation is the reduction of the pyrrole ring to a pyrrolidine, which creates multiple stereocenters. Studies on the heterogeneous catalytic hydrogenation of substituted pyrroles have shown that excellent diastereoselectivity can be achieved. nih.gov The reaction is thought to proceed in a stepwise manner, where the initial reduction of a directing group on a side chain creates a stereocenter that guides the subsequent hydrogenation of the pyrrole ring from a specific face. nih.gov
Furthermore, 1,3-dipolar cycloaddition reactions are powerful methods for constructing complex, stereochemically dense scaffolds. For example, the reaction of azomethine ylides with dipolarophiles can generate spiro-pyrrolidine systems with high regio- and stereoselectivity. mdpi.com The precise control over the stereochemistry in these complex reactions is critical for synthesizing specific, biologically active enantiomers or diastereomers.
Optimization for Scalable and Sustainable Synthesis
Transitioning a synthetic route from laboratory scale to industrial production necessitates a focus on scalability, safety, and sustainability. For azaindole synthesis, this involves developing cost-effective and robust procedures that avoid hazardous reagents and minimize waste. acs.orgresearchgate.net A scalable synthesis of 5-nitro-7-azaindole was developed that avoids column chromatography and heavy metals for the key cycloisomerization step, instead using morpholine (B109124) and water. acs.org This process was successfully demonstrated on a multi-kilogram scale with consistent yield and purity. acs.org
Another strategy for sustainable synthesis involves the use of flow chemistry. A continuous-flow method was developed for a two-step reduction sequence to form a C-N bond, showcasing improved safety and control over reaction conditions compared to batch processing. mdpi.com The development of novel, convenient synthetic strategies that operate under mild conditions, such as the use of O-vinylhydroxylamines for ring-annulation to form 7-azaindoles, also contributes to more scalable and sustainable processes by avoiding harsh, high-temperature conditions and costly transition metals. acs.org The goal is to create "greener" protocols by reducing the use of hazardous solvents and reagents, improving energy efficiency (e.g., through microwave-assisted synthesis), and designing atom-economical reaction cascades. nih.govresearchgate.net
Biological Activity and Pharmacological Potential of 5 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Ol Derivatives
Antineoplastic and Antiproliferative Activities
Derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridine have been the subject of extensive research due to their potential as anticancer agents. Their mechanism of action is primarily centered on the inhibition of specific kinases that are often dysregulated in various malignancies.
The targeted inhibition of kinases is a cornerstone of modern oncology, and the 5-Chloro-1H-pyrrolo[2,3-b]pyridine core has proven to be a versatile template for designing selective kinase inhibitors.
The V600E mutation in the BRAF kinase is a key driver in several cancers, including melanoma. ajchem-a.comnih.gov The development of potent V600E-BRAF inhibitors is therefore a critical therapeutic strategy. ajchem-a.com Computational studies, including molecular docking and density functional theory (DFT) calculations, have been employed to screen novel pyrrolo[2,3-b]pyridine derivatives for their potential to inhibit V600E-BRAF. ajchem-a.com In one such study, a series of 39 novel pyrrolo[2,3-b]pyridine derivatives were evaluated, leading to the identification of five compounds (3, 18, 32, 33, and 35) with significant docking scores when compared to the FDA-approved V600E-BRAF inhibitor, Vemurafenib. ajchem-a.com Vemurafenib itself is a notable drug that contains the 7-azaindole (B17877) scaffold. cancer.gov The analysis confirmed that these top-ranked compounds formed stable complexes with the kinase through hydrogen bonds and hydrophobic interactions with key residues, similar to Vemurafenib. ajchem-a.com
Table 1: Computationally Identified V600E-BRAF Inhibitors with a Pyrrolo[2,3-b]pyridine Scaffold
| Compound | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Compound 3 | High | H-bonds, hydrophobic interactions | ajchem-a.com |
| Compound 18 | High | H-bonds, hydrophobic interactions | ajchem-a.com |
| Compound 32 | High | H-bonds, hydrophobic interactions | ajchem-a.com |
| Compound 33 | High | H-bonds, hydrophobic interactions | ajchem-a.com |
| Compound 35 | High | H-bonds, hydrophobic interactions | ajchem-a.com |
| Vemurafenib | High (Reference) | H-bonds, hydrophobic interactions | ajchem-a.com |
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway, and its dysregulation is implicated in various B-cell malignancies. nih.gov A series of pyrrolo[2,3-b]pyridine-based derivatives have been designed and synthesized as potent BTK inhibitors. nih.gov Structure-activity relationship (SAR) studies of these compounds have identified several potent inhibitors. nih.gov For instance, compounds 3n, 3p, 3q, 3r, and 3s demonstrated IC50 values below 10 nM in BTK enzyme assays. nih.gov Furthermore, in cellular assays using Ramos B-cell lines, compounds 3m, 3n, 3o, 3p, and 3t showed IC50 values of less than 20 nM. nih.gov Compound 3p, in particular, exhibited superior activity in both enzymatic and cellular assays compared to the known inhibitor RN486 and a related pyrrolo[2,3-d]pyrimidine derivative. nih.gov
Table 2: BTK Inhibition by Pyrrolo[2,3-b]pyridine Derivatives
| Compound | BTK Enzymatic IC50 (nM) | Ramos Cell IC50 (nM) | Reference |
|---|---|---|---|
| 3n | <10 | <20 | nih.gov |
| 3p | 6.0 | 14 | nih.gov |
| 3q | <10 | - | nih.gov |
| 3r | <10 | - | nih.gov |
| 3s | <10 | - | nih.gov |
| 3m | - | <20 | nih.gov |
| 3o | - | <20 | nih.gov |
| 3t | - | <20 | nih.gov |
| RN486 (Reference) | >6.0 | >14 | nih.gov |
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in tumor cell migration, invasion, and proliferation. A series of novel pyrrolo[2,3-b]pyridine derivatives incorporating a 1,2,3-triazole moiety have been developed and evaluated for their c-Met kinase inhibitory activity. nih.govresearchgate.net Many of these compounds displayed moderate to excellent potency. nih.gov The most promising analog, compound 34, exhibited a c-Met IC50 value of 1.68 nM. nih.govresearchgate.net SAR studies indicated that the presence of electron-withdrawing groups was beneficial for enhancing the inhibitory activity. nih.govresearchgate.net
Table 3: c-Met Inhibition by a Pyrrolo[2,3-b]pyridine Derivative
| Compound | c-Met IC50 (nM) | Reference |
|---|---|---|
| 34 | 1.68 | nih.govresearchgate.net |
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a key regulator of macrophage differentiation and survival and is implicated in various cancers and inflammatory diseases. nih.gov Pexidartinib, a derivative of 5-chloro-1H-pyrrolo[2,3-b]pyridine, is a potent inhibitor of FMS kinase. nih.govselleckchem.comcivicdb.org It has been shown to have an IC50 value of 20 nM for CSF-1R. nih.govselleckchem.comcivicdb.org The inhibitory activity of Pexidartinib against FMS kinase is central to its therapeutic effect in conditions like tenosynovial giant cell tumor. nih.govdrugbank.com
Table 4: FMS (CSF-1R) Kinase Inhibition by a 5-Chloro-1H-pyrrolo[2,3-b]pyridine Derivative
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Pexidartinib | CSF-1R (FMS) | 20 | nih.govselleckchem.comcivicdb.org |
Fms-like tyrosine kinase 3 (Flt-3) is another important target in oncology, particularly in acute myeloid leukemia (AML), where Flt-3 mutations are common. nih.govnih.gov Pexidartinib has demonstrated inhibitory activity against Flt-3, with a reported IC50 of 160 nM. nih.govselleckchem.comcivicdb.org In addition to Flt-3, Pexidartinib also potently inhibits the c-Kit proto-oncogene receptor tyrosine kinase, with an IC50 value of 10 nM. nih.govselleckchem.comcivicdb.org The multi-targeted nature of Pexidartinib, encompassing FMS, Flt-3, and c-Kit, underscores the versatility of the 5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold in generating inhibitors that can simultaneously block multiple oncogenic signaling pathways. nih.govselleckchem.comcivicdb.orgdrugbank.com A recent study also highlighted the design of 1H-pyrrolo[2,3-b]pyridine derivatives as Flt-3 inhibitors, with compound CM5 showing significant inhibition of both Flt-3 and Flt-3-ITD. nih.gov
Table 5: Flt-3 and c-Kit Kinase Inhibition by a 5-Chloro-1H-pyrrolo[2,3-b]pyridine Derivative
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Pexidartinib | Flt-3 | 160 | nih.govselleckchem.comcivicdb.org |
| Pexidartinib | c-Kit | 10 | nih.govselleckchem.comcivicdb.org |
Kinase Inhibition Profiles
Cell Division Cycle 7 (Cdc7) Kinase Inhibition
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. Its overexpression in various tumor types has made it an attractive target for anticancer drug development. While the broader class of pyrrolopyridines has been investigated for Cdc7 inhibition, specific data on derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is not extensively detailed in the available literature.
However, research into related 1H-pyrrolo[2,3-b]pyridine structures has yielded potent Cdc7 inhibitors. For instance, (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one was identified as a potent, ATP-mimetic inhibitor of Cdc7 kinase with a half-maximal inhibitory concentration (IC50) value of 7 nM. These findings suggest that the 1H-pyrrolo[2,3-b]pyridine scaffold is a viable starting point for developing Cdc7 inhibitors, though further studies are required to understand the specific contribution of the 5-chloro and 4-ol substitutions.
TRAF2 and NCK Interacting Kinase (TNIK) Inhibition
TRAF2 and NCK interacting kinase (TNIK) is a key regulator in the Wnt/β-catenin signaling pathway, which is frequently mutated in colorectal cancer. dntb.gov.ua Inhibition of TNIK is a promising strategy to block this aberrant signaling. dntb.gov.ua The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent core for TNIK inhibitors. bohrium.com
A study of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives revealed potent inhibitory activity against TNIK in colorectal cancer cells, with pIC50 values ranging from 7.37 to 9.92. imist.maresearchgate.net Further research led to the development of derivatives with IC50 values lower than 1 nM. bohrium.com These inhibitors are thought to target the ATP-binding site of the kinase. dntb.gov.ua The potent activity of these compounds underscores the potential of the 1H-pyrrolo[2,3-b]pyridine core in designing novel therapeutics for colorectal cancer. imist.ma
Table 1: TNIK Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound Class | Potency | Target | Reference |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine derivatives | pIC50: 7.37 - 9.92 | TNIK | imist.maresearchgate.net |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is crucial for cell proliferation, migration, and angiogenesis, and their abnormal activation is linked to various cancers. nih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFRs. nih.govrsc.org
One notable derivative, compound 4h , demonstrated potent, pan-FGFR inhibitory activity. nih.gov This compound, with its low molecular weight, represents a promising lead for further optimization. rsc.org The inhibitory action of these derivatives against multiple FGFR isoforms highlights their potential as broad-spectrum anticancer agents. nih.gov
Table 2: FGFR Inhibition Profile of Compound 4h
| Target | IC50 (nM) | Reference |
|---|---|---|
| FGFR1 | 7 | nih.govrsc.org |
| FGFR2 | 9 | nih.govrsc.org |
| FGFR3 | 25 | nih.govrsc.org |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their dysregulation is a hallmark of cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop inhibitors targeting this kinase family.
Specifically, a derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), known as compound 22 , was identified as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM. nih.gov CDK8 is a key oncogene in colorectal cancer, and its inhibition by this compound led to the downregulation of the WNT/β-catenin signaling pathway. nih.gov While research has also been conducted on pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of other CDKs like CDK9, the 1H-pyrrolo[2,3-b]pyridine core has shown specific promise for targeting CDK8 in the context of colorectal cancer. nih.govnih.gov
Cellular Mechanisms of Antiproliferative Action
The inhibition of key kinases by this compound derivatives translates into potent antiproliferative effects in cancer cells through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Several derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to induce apoptosis in cancer cell lines.
The FGFR inhibitor, compound 4h , was found to induce apoptosis in 4T1 breast cancer cells. nih.govrsc.org Similarly, a CDK8 inhibitor, compound 22 , was shown to trigger apoptosis. nih.gov In the related pyrrolo[2,3-d]pyrimidine series, compound 2g , a CDK9 inhibitor, also induced a dose-dependent increase in late apoptotic cells. nih.gov Furthermore, spiro-pyridine derivatives have been demonstrated to promote apoptosis, with one compound increasing the apoptosis rate significantly in Caco-2 cells. nih.gov
Cell Cycle Arrest in Cancer Cell Lines
By inhibiting kinases that regulate cell cycle progression, derivatives of 1H-pyrrolo[2,3-b]pyridine can halt the proliferation of cancer cells.
The CDK8 inhibitor, compound 22 , was found to cause cell cycle arrest in the G2/M and S phases in colorectal cancer cells. nih.gov Other related compounds have also demonstrated the ability to arrest the cell cycle at the G2/M phase. tandfonline.com For instance, a 1H-pyrrolo[3,2-c]pyridine derivative, 10t , caused significant G2/M phase arrest. tandfonline.com Spiro-pyridine derivatives have also been shown to induce cell cycle arrest, with one compound causing accumulation in the S phase. nih.gov This halting of the cell division process is a key component of the antiproliferative activity of these compounds.
Table 3: List of Mentioned Compounds
| Compound Name/Identifier | Chemical Name |
|---|---|
| 4h | Not explicitly provided in the source |
| 22 | (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) |
| 2g | Not explicitly provided in the source (pyrrolo[2,3-d]pyrimidine derivative) |
| 10t | Not explicitly provided in the source (1H-pyrrolo[3,2-c]pyridine derivative) |
| (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one |
Inhibition of Cell Proliferation, Migration, and Invasion
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential in curbing key processes of cancer progression, including cell proliferation, migration, and invasion, primarily through the inhibition of critical signaling kinases.
One series of 1H-pyrrolo[2,3-b]pyridine derivatives was developed as potent inhibitors of the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in cell proliferation and migration. nih.govnih.gov Among these, compound 4h was identified as a particularly effective pan-FGFR inhibitor. nih.gov In vitro studies showed that 4h not only inhibited the proliferation of 4T1 breast cancer cells but also induced apoptosis. nih.govnih.gov Furthermore, it significantly hampered the migration and invasion of these cancer cells. nih.govnih.gov
Another class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives was evaluated for activity against maternal embryonic leucine (B10760876) zipper kinase (MELK). The optimized compound, 16h , displayed excellent anti-proliferative effects against A549 (lung carcinoma), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines. nih.gov Flow cytometry analysis revealed that 16h promoted apoptosis in A549 cells in a dose-dependent manner and effectively arrested the cell cycle in the G0/G1 phase. nih.gov Investigations also confirmed that compound 16h potently suppressed the migration of A549 cells. nih.gov
Similarly, derivatives designed as Fms-like tyrosine kinase 3 (FLT3) inhibitors for Acute Myeloid Leukemia (AML) showed potent anti-proliferative activity. Compound CM5 demonstrated strong inhibition against FLT3-dependent human AML cell lines MOLM-13 and MV4-11, which both harbor the FLT3-ITD mutation. acs.org
| Compound | Target Kinase(s) | Cell Line | Biological Activity | IC₅₀ / GI₅₀ | Reference |
| 4h | FGFR1, FGFR2, FGFR3 | 4T1 (Breast) | Inhibition of proliferation, migration, invasion; Induction of apoptosis | FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM | nih.govnih.gov |
| 16h | MELK | A549 (Lung) | Anti-proliferative, Apoptosis induction, Cell cycle arrest, Migration suppression | 0.109 μM | nih.gov |
| 16h | MELK | MDA-MB-231 (Breast) | Anti-proliferative | 0.176 μM | nih.gov |
| 16h | MELK | MCF-7 (Breast) | Anti-proliferative | 0.245 μM | nih.gov |
| CM5 | FLT3-ITD | MOLM-13 (AML) | Anti-proliferative | 0.75 μM | acs.org |
| CM5 | FLT3-ITD | MV4-11 (AML) | Anti-proliferative | 0.64 μM | acs.org |
Preclinical Efficacy in Xenograft and Other In Vivo Tumor Models
The in vitro anti-cancer activities of 1H-pyrrolo[2,3-b]pyridine derivatives have been successfully translated into preclinical in vivo models, demonstrating significant tumor growth inhibition.
A notable example is compound 22 , a potent type II CDK8 inhibitor with a 1H-pyrrolo[2,3-b]pyridine core, which was tested in colorectal cancer (CRC) xenograft models. acs.org In vivo studies showed that this compound could significantly inhibit tumor growth, validating its potential as a therapeutic agent for CRC. acs.org The mechanism for this efficacy was linked to the downregulation of the WNT/β-catenin signaling pathway. acs.org
In another study, compound 25a , a highly selective ATM inhibitor from the 1H-pyrrolo[2,3-b]pyridine class, was evaluated for its antitumor activity in HCT116 and SW620 colorectal cancer xenograft models. nih.gov When used in combination therapy, this compound demonstrated potent in vivo efficacy, significantly contributing to tumor regression. nih.gov
Synergistic Effects with Established Chemotherapeutics
A promising strategy in cancer therapy is the combination of targeted agents with established chemotherapeutics to enhance efficacy and overcome resistance. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant potential in this regard.
The selective ATM inhibitor 25a was specifically evaluated for its ability to act as a chemosensitizer. nih.gov In both HCT116 and SW620 xenograft models, the combination of 25a with the standard chemotherapeutic agent irinotecan (B1672180) resulted in a synergistic antitumor effect. nih.gov This combination led to a tumor growth inhibition (TGI) of 79.3% in the HCT116 model and a remarkable 95.4% in the SW620 model, positioning 25a as a strong candidate for combination therapy in solid tumors. nih.gov
Broader studies support this combination approach. The feasibility of combining FGFR inhibitors with chemotherapy has been assessed in various human xenograft models. researchgate.net For instance, the combination of an FGFR inhibitor with paclitaxel (B517696) and carboplatin (B1684641) resulted in a greater degree of tumor regression and a longer time to progression in a lung cancer model compared to the single agents alone. researchgate.net
| Derivative | Target | Combination Drug | Cancer Model | Key Finding | Reference |
| Compound 25a | ATM | Irinotecan | HCT116 & SW620 Xenografts | Synergistic antitumor efficacy with TGI of 79.3% (HCT116) and 95.4% (SW620). | nih.gov |
| ARQ 087 | FGFR1-3 | Paclitaxel + Carboplatin | Lung Cancer Xenograft | Higher degree of tumor regression and longer time to progression compared to single agents. | researchgate.net |
Immunomodulatory Applications
Beyond direct anti-cancer effects, pyrrolopyridine derivatives have been explored for their ability to modulate the immune system, offering potential treatments for autoimmune disorders and inflammatory conditions.
Janus Kinase 3 (JAK3) Inhibition for Autoimmune and Inflammatory Diseases
The Janus kinase 3 (JAK3) is a critical mediator in cytokine signaling pathways that govern immune cell function. Its restricted expression in hematopoietic cells makes it an attractive target for treating autoimmune diseases like rheumatoid arthritis with potentially fewer side effects than broader JAK inhibitors. mdpi.comnih.gov
A series of derivatives based on a 1,7-dihydro-dipyrrolo[2,3-b:3′,2′-e]pyridine core structure were designed as selective JAK3 inhibitors. mdpi.com Molecular dynamics simulations and binding free energy calculations identified several compounds with high affinity for JAK3. mdpi.com The binding efficiency was found to be primarily driven by electrostatic and van der Waals interactions. mdpi.com
Furthermore, a patent disclosed a series of pyrrolopyridine derivatives that inhibited JAK3 activity. nih.gov Selected compounds from this series were investigated in a mouse collagen-induced arthritis (CIA) model, where they exhibited a clear therapeutic effect on mouse arthritis, underscoring their potential for treating autoimmune conditions. nih.gov
| Designed Inhibitor | Target | Calculated Binding Free Energy (ΔGbind) | Reference |
| Inhibitor 8 | JAK3 | -70.286 kJ/mol | mdpi.com |
| Inhibitor 11 | JAK3 | -64.523 kJ/mol | mdpi.com |
| Inhibitor 6 | JAK3 | -51.225 kJ/mol | mdpi.com |
| Inhibitor 17 | JAK3 | -42.822 kJ/mol | mdpi.com |
| Inhibitor 10 | JAK3 | -40.975 kJ/mol | mdpi.com |
| Inhibitor 19 | JAK3 | -39.754 kJ/mol | mdpi.com |
Modulation of T-cell Proliferation and Cytokine Secretion
The balance between different T-helper (Th) cell subsets, characterized by their cytokine secretion profiles, is crucial for a healthy immune response. An imbalance, such as a dominant Type 1 cytokine response (IFNγ, IL-2, TNFα), is associated with certain autoimmune diseases.
A series of pyrrolo[2,3-d]pyrimidone nucleosides, structurally related to the core subject of this article, were synthesized and evaluated for their ability to modulate cytokine secretion in human T cells. nih.gov Several of these compounds demonstrated the ability to induce a bias towards a Type 2 cytokine profile. nih.gov Notably, compound 16c showed a dramatic enhancement of IL-4 and a significant enhancement of IL-5 levels. nih.gov Concurrently, it substantially suppressed the key Type 1 cytokines IFNγ, IL-2, and TNFα. nih.gov Similarly, compound 16b also enhanced IL-4 while suppressing Type 1 cytokines. nih.gov This property suggests such compounds could be therapeutically valuable in diseases characterized by excessive Type 1 cytokine responses. nih.gov
In a different approach, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme in the regulation of inflammatory responses. documentsdelivered.com These compounds were shown to be equipotent with the reference compound rolipram (B1679513) in cellular assays that inhibit the pro-inflammatory cytokine activity of macrophages. documentsdelivered.com
| Compound | Cytokine | Effect | % Change | Reference |
| 16c | IL-4 | Enhancement | >200% | nih.gov |
| 16c | IL-5 | Enhancement | 36% | nih.gov |
| 16c | IFNγ | Suppression | 42% | nih.gov |
| 16c | IL-2 | Suppression | 54% | nih.gov |
| 16c | TNFα | Suppression | 55% | nih.gov |
| 16b | IL-4 | Enhancement | 46% | nih.gov |
| 16b | IFNγ | Suppression | 30% | nih.gov |
| 16b | IL-2 | Suppression | 35% | nih.gov |
| 16b | TNFα | Suppression | 26% | nih.gov |
Antimicrobial Efficacy
The pyrrolopyridine scaffold has also been a source of novel antimicrobial agents. Research has identified derivatives with potent activity against both bacteria and viruses.
In a high-throughput screening program, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents. acs.orgresearchgate.net The most active molecule from this series demonstrated a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against E. coli and did not show cytotoxicity in standard cell viability assays. acs.org Another study on related derivatives found compounds with outstanding activity against S. aureus. acs.org
Beyond antibacterial applications, pyrrolopyridine derivatives have shown promise as antiviral agents. A series of compounds containing a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton were discovered as new inhibitors of the influenza PB2 protein, a key subunit of the viral RNA polymerase. Compound 12b was the most potent, showing an EC₅₀ value of 1.025 μM in an antiviral activity assay with a high selectivity index, as its cellular cytotoxicity (CC₅₀) was greater than 100 μM.
| Compound Class/Name | Organism/Target | Activity Type | Value | Reference |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivative | E. coli | Antibacterial | MIC: 3.35 µg/mL | acs.org |
| 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate derivative (related series) | S. aureus | Antibacterial | MIC: 1.2 µg/mL | acs.org |
| Compound 12b | Influenza A Virus (PB2 protein) | Antiviral | EC₅₀: 1.025 μM | |
| Compound 12b | - | Cytotoxicity | CC₅₀: >100 μM |
Antibacterial Spectrum and Potency
While direct studies on the antibacterial activity of this compound derivatives are not extensively documented, research on related pyrrolopyridine structures provides valuable insights into their potential as antibacterial agents. A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives, isomers of the core structure of interest, were identified as a novel class of highly potent antibacterial agents. nih.gov
In a high-throughput screening program, one of the most active molecules from this series demonstrated a Minimum Inhibitory Concentration (MIC) value of 3.35 µg/mL against Escherichia coli. nih.gov Further structural modifications led to the development of compounds with even greater potency. nih.gov For instance, two of the most active compounds in a follow-up study exhibited MIC values of 1.2 µg/mL and 1.8 µg/mL. researchgate.net One of these compounds also showed outstanding activity against Staphylococcus aureus. researchgate.net These findings suggest that the pyrrolopyridine scaffold is a promising starting point for the development of new antibacterial drugs. nih.govresearchgate.net
Table 1: Antibacterial Activity of 5-oxo-4H-pyrrolo[3,2-b]pyridine Derivatives
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| Lead Compound | Escherichia coli | 3.35 |
| Derivative 1 | Not Specified | 1.2 |
| Derivative 2 | Not Specified | 1.8 |
| Derivative 2 | Staphylococcus aureus | Not Specified (Outstanding Activity) |
Antifungal Activity
The emergence of resistance to existing antifungal medications has spurred the search for new antifungal agents. mdpi.com Pyrrole (B145914) and its fused derivatives have shown promise in this area. nih.gov Research into various heterocyclic compounds containing a pyrrole ring has revealed significant antifungal potential.
For instance, a study on novel pyrrole and fused pyrrole derivatives demonstrated their ability to inhibit the growth of important human pathogens. nih.gov Specifically, certain synthesized compounds showed strong effects against the yeast Candida albicans, as well as the filamentous fungi Aspergillus fumigatus and Fusarium oxysporum. nih.gov
In a separate study, derivatives of 5-chloro-6-phenyl-pyridazin-3(2H)-one were synthesized and evaluated for their antifungal activity against various plant pathogens. nih.govresearchgate.net Several of these compounds displayed good inhibitory effects against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.govresearchgate.net These findings, while not directly involving this compound, highlight the potential of chlorinated heterocyclic systems in the development of new antifungal agents.
Table 2: Antifungal Activity of Selected Heterocyclic Derivatives
| Compound Class | Fungal Species | Activity |
|---|---|---|
| Pyrrole and Fused Pyrroles | Candida albicans | High |
| Pyrrole and Fused Pyrroles | Aspergillus fumigatus | Good |
| Pyrrole and Fused Pyrroles | Fusarium oxysporum | Good |
| 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives | Gibberella zeae | Good |
| 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives | Fusarium oxysporum | Good |
| 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives | Cercospora mandshurica | Good |
Antileishmanial Investigations
Leishmaniasis remains a significant global health problem with a pressing need for safer and more effective treatments. nih.govnih.gov The investigation of novel chemical scaffolds is a crucial part of this effort. While direct antileishmanial studies on this compound derivatives are limited, research on related fused heterocyclic systems has shown promising results.
A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which contain a pyrrolo-pyridine core, were synthesized and evaluated for their efficacy against visceral leishmaniasis. nih.govrsc.org One compound in this series, designated as 5m, was identified as a potential lead, demonstrating over 85% inhibition of both the promastigote and amastigote stages of Leishmania donovani at a concentration of 25 µM. nih.gov The half-maximal inhibitory concentrations (IC50) for compound 5m were found to be 7.36 µM against promastigotes and 8.36 µM against amastigotes, which is comparable to the standard drug miltefosine. nih.gov
Furthermore, in vivo studies in a Balb/c mice model infected with L. donovani showed that compound 5m could significantly reduce the parasite burden in both the liver and spleen. nih.govrsc.org These findings underscore the potential of the broader pyrrolo-pyridine scaffold as a basis for the development of new antileishmanial agents. nih.govrsc.org
Table 3: Antileishmanial Activity of a Lead 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivative (Compound 5m)
| Parameter | Value |
|---|---|
| Inhibition (Promastigote, 25 µM) | >85% |
| Inhibition (Amastigote, 25 µM) | >85% |
| IC50 (Promastigote) | 7.36 µM |
| IC50 (Amastigote) | 8.36 µM |
| In vivo Liver Inhibition (12.5 mg/kg) | 56.2% |
| In vivo Spleen Inhibition (12.5 mg/kg) | 61.1% |
Structure Activity Relationship Sar Studies and Rational Ligand Design
Systematic Exploration of Substituent Effects on Biological Activity
Systematic modifications of the 1H-pyrrolo[2,3-b]pyridine core have been instrumental in shifting and refining biological activity. The potency and selectivity of compounds based on this scaffold are heavily influenced by the structural characteristics of substituents, particularly at the C3 and C5 positions. koreascience.kr
For instance, in the pursuit of inhibitors for Polo-like kinase 4 (PLK4), a key regulator of the cell cycle, researchers found that several inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK1) also showed activity against PLK4. koreascience.kr The common scaffold was 1H-pyrrolo[2,3-b]pyridine with substitutions at the 3- and 5-positions. koreascience.kr A critical finding from these structure-activity relationship studies was that a terminal amino group was essential for potent SGK1 inhibition but had a minimal impact on PLK4 activity. koreascience.kr This demonstrates how a single substituent can dramatically alter selectivity between related kinase targets.
In another example focusing on Fibroblast Growth Factor Receptors (FGFRs), a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated. rsc.org The exploration of different substituents led to the identification of compound 4h , which exhibited potent inhibitory activity against multiple FGFR isoforms. rsc.org This highlights the importance of systematic substitution to achieve high potency.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 4h | FGFR1 | 7 | rsc.org |
| Compound 4h | FGFR2 | 9 | rsc.org |
| Compound 4h | FGFR3 | 25 | rsc.org |
| Compound 4h | FGFR4 | 712 | rsc.org |
Further SAR studies on inhibitors for Colony-Stimulating Factor-1 Receptor (CSF1R) revealed the impact of substitutions on the benzylamine (B48309) moiety attached to a related pyrrolopyrimidine scaffold. acs.org The introduction of an m-methyl group not only improved CSF1R inhibition but also significantly suppressed activity against the Epidermal Growth Factor Receptor (EGFR), thereby boosting selectivity. acs.org
Identification of Pharmacophore Elements Crucial for Target Binding
A pharmacophore model describes the essential structural features required for a molecule to bind to a specific biological target. For the 1H-pyrrolo[2,3-b]pyridine scaffold, several key pharmacophoric elements have been identified.
The Pyrrolopyridine Core: This bicyclic system often acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.
Substituents at C3 and C5: As established in SAR studies, the groups at these positions are crucial for determining potency and selectivity. For example, a 5-methylenethiazolidine-2,4-dione moiety at the 3-position was found to be a key determinant for kinase selectivity between SGK1 and PLK4. koreascience.kr
Hydrophobic/Aromatic Moieties: In many kinase inhibitors, hydrophobic and aromatic groups are necessary to occupy hydrophobic pockets within the ATP-binding site, contributing significantly to binding affinity. nih.gov
Hydrogen Bond Donors and Acceptors: The strategic placement of hydrogen bond donors and acceptors on the substituents allows for specific interactions with amino acid residues in the target protein, enhancing binding and selectivity. The pyrazinyl nitrogen, for instance, can form a hydrogen bond with key residues in the enzyme's active site. koreascience.kr
Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)
The biological activity of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol derivatives is underpinned by a network of specific intermolecular interactions with their target proteins. Molecular docking studies and crystal structures have provided detailed insights into these interactions.
Hydrogen Bonding: This is a dominant interaction. In the context of PLK4 inhibition, replacing a thiazolidine-2,4-dione with a 2-(hydroxyimino)thiazolidin-4-one shifted selectivity towards PLK4, primarily through enhanced hydrogen bonding interactions. koreascience.kr Docking studies also suggested that a pyrazinyl nitrogen could form a hydrogen bond with an arginine residue (Arg28) in the active site. koreascience.kr
Hydrophobic and Steric Interactions: The binding orientation of these inhibitors is heavily governed by steric and electronic factors. koreascience.kr Docking studies on pyrrolo[3,4-b]pyridin-5-ones targeting αβ-tubulin revealed that strong hydrophobic interactions between the compound and the target were crucial for binding. nih.gov The presence of hydrophobic-aromatic moieties plays a key role in strengthening the ligand-target complex. nih.gov
Conformational Binding: Many kinase inhibitors selectively bind to a specific conformational state of the kinase. Inhibitors based on the related pyrrolopyrimidine scaffold have been shown to bind preferentially to the "DFG-out" conformation of CSF1R. nih.gov This inactive conformation is characterized by the movement of the activation loop, and targeting it can be a strategy for achieving high selectivity. nih.gov
Optimization Strategies for Potency, Selectivity, and Biological Performance
The ultimate goal of rational ligand design is to optimize a lead compound into a viable drug candidate with high potency, selectivity, and favorable biological properties.
Computational Chemistry and Molecular Modeling in Research on 5 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Ol
Molecular Docking for Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design for 7-azaindole (B17877) derivatives, this method is instrumental.
Prediction of Binding Modes and Orientations within Active Sites
For the broader class of 7-azaindoles, molecular docking studies are routinely used to understand how they fit into the active sites of target proteins, such as kinases. koreascience.krnih.gov These studies predict the binding conformation and orientation of the ligand, highlighting key interactions. For instance, the nitrogen atom in the pyridine (B92270) ring and the NH group of the pyrrole (B145914) ring in the 7-azaindole scaffold are known to form critical hydrogen bonds with the hinge region of many kinases. jst.go.jp While no specific docking studies for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol are reported, it would be hypothesized that the 4-hydroxy group could introduce an additional hydrogen bond donor/acceptor, and the 5-chloro group would influence hydrophobic and electronic interactions within a target's binding pocket.
Identification of Critical Amino Acid Residues for Ligand Recognition
A direct outcome of molecular docking is the identification of specific amino acid residues in the target protein that are crucial for binding the ligand. For various 7-azaindole analogs, studies have identified key residues in targets like cyclin-dependent kinases (CDKs), Fibroblast Growth Factor Receptor (FGFR), and the SARS-CoV-2 spike protein. nih.govacs.orgnih.gov These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. Research on a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors, for example, utilized computational simulations to understand the role of different chemical linkers in the binding process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.
Development and Validation of 3D-QSAR Models (e.g., CoMFA, CoMSIA)
For classes of compounds like azaindoles, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build models that can predict the activity of new, unsynthesized analogs. These models generate 3D contour maps that show where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic features on the molecule are likely to increase or decrease biological activity. While no CoMFA or CoMSIA studies are published for this compound, a study on 5-azaindole (B1197152) derivatives as Factor VIIa inhibitors demonstrates the application of 3D-QSAR in this broader family of compounds.
Predictive Capabilities for Novel Compound Design
The ultimate goal of QSAR modeling is to guide the design of new compounds with enhanced potency and selectivity. The contour maps generated from 3D-QSAR studies provide medicinal chemists with a visual guide for modifying the lead structure. For the 1H-pyrrolo[2,3-b]pyridine class of compounds, QSAR studies have been used to guide the design of potent TNIK inhibitors for colorectal cancer. researchgate.net
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding and conformational changes that are not apparent from static docking poses.
For 7-azaindole derivatives, MD simulations have been used to assess the stability of the predicted binding mode from docking studies. For example, in a study of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 interaction, MD simulations confirmed that the lead compound could stably bind to the interface, revealing the persistence of key non-covalent interactions over the simulation time. nih.gov Such simulations would be invaluable for understanding the flexibility and interaction dynamics of this compound within a target active site, should such research be undertaken in the future.
Assessment of Ligand-Protein Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to predict the movement of atoms in a biological system over time. This technique is crucial for assessing the stability of a ligand-protein complex and understanding the dynamic changes that occur upon binding. In the context of this compound, MD simulations would be employed to model its interaction with a target protein, such as a kinase.
The process begins with the docking of this compound into the active site of the target protein to generate an initial complex structure. This complex is then subjected to a simulation that calculates the forces between atoms and their subsequent motions over a period typically ranging from nanoseconds to microseconds.
Key insights from MD simulations include:
Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. For 7-azaindole derivatives, the formation of stable hydrogen bonds with the hinge region of kinases is a hallmark of their inhibitory activity. nih.gov For instance, studies on other 7-azaindole derivatives have shown that the hydrogen on the 7-azaindole group can form stable hydrogen bonds with backbone atoms of protein residues. nih.gov
Conformational Changes: The simulation can reveal conformational changes in both the ligand and the protein upon binding. Understanding these dynamic adjustments is vital for a complete picture of the binding event and can inform the design of more potent and selective inhibitors.
While specific MD simulation data for this compound is not available, the principles derived from studies on similar 7-azaindole kinase inhibitors would be directly applicable.
Binding Free Energy Calculations (e.g., MM-PBSA)
To quantify the binding affinity of this compound to its target protein, computational methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are frequently used. This method calculates the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models.
The MM-PBSA approach involves the following steps:
Snapshots of the ligand-protein complex, the free protein, and the free ligand are extracted from the MD simulation trajectory.
For each snapshot, the molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann equation), and nonpolar solvation energy (often estimated from the solvent-accessible surface area) are calculated.
The binding free energy is then estimated by subtracting the energies of the free protein and ligand from the energy of the complex.
This method provides a more quantitative measure of binding affinity than simple docking scores and can be used to compare the binding of different ligands to the same target. Although specific MM-PBSA data for this compound is not present in the available literature, this technique is a standard tool in the computational evaluation of potential drug candidates.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. These calculations are invaluable for rationalizing the reactivity and interaction patterns of compounds like this compound.
Density Functional Theory (DFT) Applications
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its intrinsic electronic properties, which are fundamental to its chemical behavior and biological activity. Studies on related chloro-substituted 7-azaindoles have utilized DFT methods to analyze their molecular structures and vibrational spectra. dntb.gov.uanih.govmdpi.comresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity.
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would provide the energies of these orbitals and the energy gap, offering insights into its charge transfer capabilities and potential reaction sites. While specific data is not available, a hypothetical representation of such data is provided in the table below.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| Energy Gap (ΔE) | 4.7 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. In this compound, these would likely be located around the nitrogen and oxygen atoms.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms.
Green regions denote neutral or near-neutral potential.
The MEP surface provides a visual guide to the molecule's reactivity and its potential for forming intermolecular interactions, such as hydrogen bonds, which are critical for its binding to biological targets.
From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to further characterize the electronic properties of this compound. These descriptors provide a quantitative measure of the molecule's reactivity and stability.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).
These descriptors, while not explicitly calculated for this compound in the searched literature, are standard outputs of quantum chemical studies and provide a comprehensive electronic profile of the molecule. A hypothetical set of these descriptors is presented in the following table.
Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.21 |
| Electrophilicity Index (ω) | 3.66 |
Theoretical Investigations of Excited-State Proton Transfer Mechanisms (e.g., 7-Azaindole Tautomerization)
The phenomenon of excited-state proton transfer (ESPT) is a critical area of investigation for molecules like this compound, which is an analog of 7-azaindole. In such molecules, photoexcitation can dramatically alter the acidity and basicity of different atomic centers, leading to the transfer of a proton, often between the pyrrole nitrogen and the pyridine nitrogen. This process, known as tautomerization, results in a different constitutional isomer, the tautomer, which may exhibit distinct photophysical properties, such as a large Stokes shift in its fluorescence spectrum.
Theoretical studies on 7-azaindole and its derivatives have been instrumental in elucidating the mechanisms of ESPT. nih.govacs.org These investigations often employ high-level quantum mechanical calculations to map out the potential energy surfaces of the ground and excited states. Methodologies such as Complete Active Space Self-Consistent Field (CASSCF) and second-order multireference perturbation theory (MRPT2) are frequently utilized to accurately describe the electronic structures of the molecule in its various states. nih.govacs.orgnih.gov
Research has shown that ESPT in 7-azaindole can proceed through different pathways, including concerted or stepwise double proton transfer in dimers or solvent-assisted proton transfer. mdpi.combarbatti.org For instance, in the presence of protic solvents like water or methanol, the solvent molecules can form a bridge, facilitating the proton relay. nih.govacs.org Computational studies have revealed that the mechanism can be a concerted but asynchronous process. acs.orgnih.gov The energy barrier for this transfer is a key parameter that determines the rate and efficiency of the ESPT process. nih.gov It has been noted that some computational methods, such as certain time-dependent density functional theory (TDDFT) functionals, may fail to accurately predict the transition state structures and barriers for excited-state tautomerization. nih.govacs.org
The study of deuterated analogs in computational models also provides insight into the kinetic isotope effect, further clarifying the proton transfer mechanism. nih.gov For this compound, it is anticipated that the chlorine substituent and the hydroxyl group will modulate the electronic properties and, consequently, the ESPT behavior, making theoretical investigations crucial for understanding its unique photochemistry.
Computation of Potential Energy Surfaces for Reaction Pathways
The computation of potential energy surfaces (PES) is a fundamental application of quantum chemistry that provides a detailed map of the energy of a molecular system as a function of its geometry. libretexts.orgresearchgate.net For this compound, a PES can be constructed to study various chemical reactions, such as its synthesis, degradation, or interaction with a biological target. researchgate.net
A PES graphically represents the potential energy of a set of reactants, products, and all the intermediate structures, including transition states. libretexts.org The stationary points on the PES, corresponding to minima (reactants, products, intermediates) and first-order saddle points (transition states), are of particular interest. researchgate.net The calculation of the PES for a reaction mechanism is often performed using methods like the Quasi-Newton a synchronization transition searching (QST3) method. researchgate.net To confirm the calculated reaction pathway on the potential energy surface, Intrinsic Reaction Coordinate (IRC) calculations are employed. researchgate.net
The following table illustrates a hypothetical reaction coordinate for a generic transformation of this compound, highlighting the key energetic parameters that can be obtained from a computed PES.
| Reaction Coordinate | Structure | Relative Energy (kcal/mol) | Key Features |
| Reactant | This compound | 0.0 | Starting material, energy minimum |
| Transition State 1 | [Intermediate Structure] | +25.4 | Highest energy point along the path to the intermediate |
| Intermediate | [Reactive Intermediate] | +5.2 | A metastable species, energy minimum |
| Transition State 2 | [Second Transition Structure] | +18.9 | Energy barrier to the formation of the product |
| Product | [Transformed Product] | -15.7 | Final product of the reaction, energy minimum |
This table is a hypothetical representation and the values are for illustrative purposes.
In Silico Pharmacokinetic and Drug-Likeness Assessment (ADMET Predictions)
In modern drug discovery, the early assessment of a compound's pharmacokinetic properties and drug-likeness is crucial to avoid late-stage failures. In silico methods, which use computational models to predict these properties, are widely employed. For this compound, these predictions can provide a preliminary evaluation of its potential as a drug candidate. The acronym ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity.
The drug-likeness of a molecule is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ijper.org Azaindole derivatives, due to their structural features, often possess favorable pharmacokinetic properties, including improved aqueous solubility compared to their indole (B1671886) counterparts. researchgate.net
A comprehensive in silico ADMET profile for this compound would involve the calculation of various molecular descriptors. The following interactive table presents a hypothetical but representative set of predicted ADMET properties for the compound.
| Property | Predicted Value | Acceptable Range | Implication |
| Molecular Weight ( g/mol ) | 184.59 | < 500 | Good for absorption |
| logP (Lipophilicity) | 1.8 | -0.4 to +5.6 | Balanced solubility and permeability |
| Hydrogen Bond Donors | 2 | ≤ 5 | Good for membrane permeability |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Good for membrane permeability |
| Polar Surface Area (Ų) | 58.2 | < 140 | Good for oral bioavailability |
| Aqueous Solubility (logS) | -2.5 | > -4 | Moderate solubility |
| Blood-Brain Barrier Permeation | Low | - | May not readily enter the CNS |
| hERG Inhibition | Non-inhibitor | - | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagen | - | Low risk of being a carcinogen |
This table contains representative data and is for illustrative purposes. Actual values would need to be calculated using specialized software.
These in silico predictions, while not a substitute for experimental validation, are invaluable for prioritizing compounds in the early stages of drug discovery and for guiding the design of new analogs with improved ADMET profiles. researchgate.net
Future Directions and Advanced Research Perspectives
Design of Next-Generation Pyrrolo[2,3-b]pyridine-Based Agents
The design of next-generation agents based on the 1H-pyrrolo[2,3-b]pyridine scaffold is a dynamic area of research focused on enhancing potency, selectivity, and drug-like properties. Scientists employ sophisticated strategies, including structure-activity relationship (SAR) studies and molecular hybridization, to rationally modify the core structure. These modifications aim to optimize interactions with biological targets, primarily protein kinases, which are crucial in various disease pathways.
Based on the structures of existing FDA-approved inhibitors, researchers have designed and synthesized numerous novel derivatives. For instance, two series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed to target the V600E mutant of the B-RAF kinase, a key driver in some cancers. nih.gov Out of 38 synthesized compounds, specific derivatives showed potent inhibitory effects. nih.gov Similarly, other research efforts have led to the discovery of potent inhibitors for a range of kinases. A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives was evaluated for activity against maternal embryonic leucine (B10760876) zipper kinase (MELK), with the optimized compound 16h showing significant enzyme inhibition and anti-proliferative effects on several cancer cell lines. nih.gov Another study focused on Fms-like tyrosine kinase 3 (FLT3), which is linked to acute myeloid leukemia (AML), leading to the development of derivative CM5 that potently inhibits both FLT3 and its mutated form, FLT3-ITD. nih.gov
Further research has identified derivatives targeting cyclin-dependent kinase 8 (CDK8) for colorectal cancer and fibroblast growth factor receptors (FGFRs) for various tumors. acs.orgrsc.org One such compound, 22 , was discovered as a potent type II CDK8 inhibitor that significantly inhibited tumor growth in preclinical models. acs.org Another derivative, 4h , showed strong inhibitory activity against FGFR1, 2, and 3, and was found to inhibit breast cancer cell proliferation, migration, and invasion. rsc.org These findings underscore the versatility of the pyrrolo[2,3-b]pyridine scaffold in generating highly potent and specific kinase inhibitors.
| Compound Derivative | Target Kinase | Reported Potency (IC₅₀) | Potential Indication |
|---|---|---|---|
| Compound 35 | V600E B-RAF | 0.080 µM | Cancer |
| Compound 16h | MELK | 32 nM | Cancer (A549, MDA-MB-231, MCF-7) |
| CM5 | FLT3-ITD | 0.64 µM (MV4-11 cells) | Acute Myeloid Leukemia |
| Compound 22 | CDK8 | 48.6 nM | Colorectal Cancer |
| Compound 4h | FGFR1 | 7 nM | Breast Cancer |
Exploration of Novel Therapeutic Targets and Disease Indications
The structural versatility of the 1H-pyrrolo[2,3-b]pyridine framework allows researchers to explore its potential against a widening array of biological targets beyond its initial applications. This exploration opens up new therapeutic avenues for diseases with unmet medical needs.
One area of expansion is in the treatment of central nervous system (CNS) disorders. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov Since PDE4B is highly expressed in the brain and plays a role in inflammation, these inhibitors represent promising leads for treating CNS diseases. nih.gov In the field of neurodegenerative diseases, new derivatives have been developed as highly potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a key target in the pathology of Alzheimer's disease. nih.gov The most promising of these compounds not only inhibited the target enzyme at nanomolar concentrations but also showed the ability to promote neurite outgrowth in neuronal cells. nih.gov
The application of this scaffold also extends to infectious diseases. Researchers have discovered a series of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives that act as potent inhibitors of the PB2 subunit of the influenza RNA-dependent RNA polymerase. nih.gov This identifies a novel mechanism for developing anti-influenza drugs. nih.gov The broad spectrum of biological activity also includes potential treatments for various cancers through novel mechanisms. For example, derivatives have been developed as inhibitors of cyclin-dependent kinase 8 (CDK8), a key oncogene in colorectal cancer, and fibroblast growth factor receptors (FGFRs), which are implicated in many tumor types. acs.orgrsc.org
| Pyrrolo[2,3-b]pyridine Series | Novel Therapeutic Target | Potential Disease Indication |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | Phosphodiesterase 4B (PDE4B) | Central Nervous System (CNS) Diseases |
| Substituted 1H-pyrrolo[2,3-b]pyridines | Glycogen Synthase Kinase-3β (GSK-3β) | Alzheimer's Disease |
| 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-ones | Influenza Polymerase Subunit PB2 | Influenza A |
| (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)propenamides | Cyclin-Dependent Kinase 8 (CDK8) | Colorectal Cancer |
| Substituted 1H-pyrrolo[2,3-b]pyridines | Fibroblast Growth Factor Receptors (FGFRs) | Cancer |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the design of 1H-pyrrolo[2,3-b]pyridine derivatives is no exception. nih.govmdpi.com These computational tools accelerate the identification and optimization of novel drug candidates by rapidly analyzing vast datasets and predicting molecular properties. springernature.com
Key applications of AI and ML in this context include:
Virtual Screening and Molecular Docking: Computer-assisted design strategies are frequently used to screen large virtual libraries of compounds and predict how they will bind to a specific biological target. frontiersin.org Molecular docking simulations, for instance, can model the interactions between a pyrrolo[2,3-b]pyridine derivative and the active site of a kinase, helping to prioritize candidates for synthesis and testing. frontiersin.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR): ML models are developed to establish a quantitative relationship between the chemical structure of a molecule and its biological activity. biorxiv.org These QSAR models can predict the potency of new, unsynthesized pyrrolo[2,3-b]pyridine analogues, guiding chemists to focus on designs with the highest probability of success. frontiersin.org
De Novo Drug Design: Generative AI models can design entirely new molecules that are optimized for a desired pharmacological profile. mdpi.combiorxiv.org These algorithms can generate novel pyrrolo[2,3-b]pyridine structures that are predicted to have high potency, selectivity, and favorable drug-like properties. nih.gov
ADMET Prediction: AI and ML are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates early in the design phase. springernature.com This allows researchers to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity, saving significant time and resources. nih.gov
Translational Research and Preclinical Development Considerations
Moving a promising 1H-pyrrolo[2,3-b]pyridine-based compound from a laboratory discovery to a clinical candidate requires a rigorous preclinical development program. This translational research phase is critical for evaluating the compound's potential for success in human patients.
Key considerations in this stage include:
Pharmacokinetics (PK) and ADME Profiling: A crucial step is to determine the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies often involve assessing metabolic stability in liver microsomes and inhibition of cytochrome P450 enzymes to predict how the drug will be processed in the body and its potential for drug-drug interactions. nih.gov Good oral bioavailability is also a highly desirable trait, as demonstrated by a CDK8 inhibitor from this class which showed a bioavailability of 39.8% in preclinical studies. acs.org
In Vivo Efficacy and Toxicity: The therapeutic effect and safety of a compound must be validated in living organisms. Animal models, such as zebrafish and mice, are used to assess a drug's ability to treat a specific disease and to identify any potential toxicity. nih.gov For example, a promising GSK-3β inhibitor effectively improved movement problems in a zebrafish model of Alzheimer's disease and showed low toxicity in mice. nih.gov
Target Engagement and Pharmacodynamics (PD): It is essential to confirm that the drug interacts with its intended target in a living system and produces the desired biological effect. This involves measuring downstream biomarkers to demonstrate that the target's activity has been modulated. For instance, studies on a GSK-3β inhibitor confirmed that it increased the phosphorylation of its target and inhibited the hyperphosphorylation of the tau protein, a key pathological event in Alzheimer's disease. nih.gov
Kinetic Properties and Overcoming Resistance: For kinase inhibitors, kinetic selectivity—characterized by prolonged binding to the desired target and rapid dissociation from off-targets—can enhance both efficacy and safety. drugdiscoverynews.com Understanding these temporal dynamics is crucial for optimizing degrader design and predicting in vivo performance. drugdiscoverynews.com Furthermore, as resistance to targeted therapies can emerge, translational strategies often explore the use of combination therapies to disrupt multiple signaling pathways and improve long-term outcomes. nih.gov
By carefully addressing these preclinical and translational hurdles, researchers can increase the likelihood that potent and innovative 1H-pyrrolo[2,3-b]pyridine derivatives will successfully advance into clinical development.
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves halogenation or nucleophilic substitution reactions. For example, chloromethylation using reagents like MOMCl with ZnCl₂ under anhydrous conditions can introduce the chloro group . Optimization includes adjusting parameters such as temperature (e.g., −20 to −15°C for controlled reactions), solvent systems (e.g., dichloromethane or xylene), and catalyst loading. Column chromatography (ethyl acetate/hexane mixtures) or recrystallization (2-propanol/methanol) is recommended for purification .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify aromatic proton environments and carbon frameworks (e.g., δ 7–8 ppm for pyrrolopyridine protons) .
- HRMS: High-resolution mass spectrometry to confirm molecular weight (e.g., C₇H₅ClN₂O: calculated 168.01, observed 168.03) .
- X-ray Crystallography: For definitive structural confirmation, as demonstrated for related pyrrolopyridine derivatives .
Q. What reaction types are most feasible for functionalizing the pyrrolo[2,3-b]pyridine core?
- Methodological Answer: Key reactions include:
- Nucleophilic Substitution: Replacement of chlorine with amines or alkoxides under basic conditions .
- Cross-Coupling: Suzuki or Sonogashira reactions to introduce aryl/alkynyl groups at the 4-position .
- Oxidation/Reduction: Controlled oxidation of hydroxymethyl groups to aldehydes or reduction of halogens to hydrogen .
Advanced Research Questions
Q. How do structural isomers (e.g., chloro-iodo positional variants) affect reactivity and biological activity?
- Methodological Answer: Isomers like 5-Chloro-4-iodo vs. 4-Chloro-5-iodo derivatives exhibit distinct electronic profiles. Computational modeling (DFT) can predict electron density differences, while comparative bioassays (e.g., kinase inhibition) reveal activity variations. For example, halogen position alters steric hindrance and hydrogen-bonding capacity, impacting target binding .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Methodological Answer:
- Process Optimization: Use continuous flow synthesis to enhance mixing and heat transfer, reducing side reactions like over-halogenation .
- By-Product Analysis: LC-MS or GC-MS to identify impurities (e.g., dihalogenated by-products). Adjust stoichiometry (e.g., 1.1 eq halogenating agent) and reaction time (≤48 hours) to minimize them .
- Table: Example Reaction Conditions for Scale-Up
| Parameter | Optimal Range | Impact on By-Products |
|---|---|---|
| Temperature | 0–25°C | Prevents thermal decomposition |
| Solvent | DCM/THF (1:1) | Enhances solubility |
| Catalyst (ZnCl₂) | 0.5 eq | Reduces over-chlorination |
Q. How can computational methods predict the reactivity of this compound in drug discovery?
- Methodological Answer:
- Docking Studies: Use software like AutoDock to simulate interactions with biological targets (e.g., kinases). Focus on the chloro group’s role in hydrophobic pocket binding .
- QSAR Modeling: Correlate electronic parameters (HOMO-LUMO gaps) with experimental IC₅₀ values to design analogs with improved potency .
Q. What are the challenges in characterizing degradation products under oxidative conditions?
- Methodological Answer: Oxidative degradation (e.g., via H₂O₂) can form pyrrolopyridine-N-oxides. Use LC-HRMS with collision-induced dissociation (CID) to fragment and identify products. Compare retention times and fragmentation patterns with synthesized standards .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
